
4'-Azetidinomethyl-3-cyanobenzophenone
Description
4'-Azetidinomethyl-3-cyanobenzophenone is a benzophenone derivative characterized by an azetidinomethyl substituent at the 4'-position and a cyano group at the 3-position of the benzophenone backbone. This compound is of interest in medicinal chemistry due to the azetidine ring’s conformational rigidity and the electron-withdrawing cyano group, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
3-[4-(azetidin-1-ylmethyl)benzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-12-15-3-1-4-17(11-15)18(21)16-7-5-14(6-8-16)13-20-9-2-10-20/h1,3-8,11H,2,9-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNIRVPDJPUYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642790 | |
Record name | 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-46-3 | |
Record name | 3-{4-[(Azetidin-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4’-Azetidinomethyl-3-cyanobenzophenone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment to Benzophenone Core: The azetidine ring is then attached to the benzophenone core via a nucleophilic substitution reaction.
Introduction of the Cyano Group: The cyano group is introduced at the 3-position of the benzophenone core through a suitable reaction, such as a Sandmeyer reaction.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4’-Azetidinomethyl-3-cyanobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzophenone core, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
4’-Azetidinomethyl-3-cyanobenzophenone has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, contributing to drug discovery and development.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of 4’-Azetidinomethyl-3-cyanobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and cyano group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Analogs
Research Findings and Limitations
- Azetidine Advantage : Azetidine’s rigid three-membered ring may reduce off-target interactions compared to larger heterocycles (e.g., piperidine derivatives in ) .
- Contradictions : While 4'-methyl analogs () are stable in DCM/MeOH, the azetidine ring’s polarity might necessitate alternative solvents for purification.
Biological Activity
4'-Azetidinomethyl-3-cyanobenzophenone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a benzophenone core with an azetidine ring and a cyanide group, contributing to its unique reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 280.33 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It has shown promising cytotoxic effects against several cancer cell lines, including:
- Human breast cancer (MCF-7)
- Lung carcinoma (A549)
- Prostate cancer (PC-3)
In these studies, the compound demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil.
Cell Line | IC50 (µM) | Standard Comparison |
---|---|---|
MCF-7 | 5.2 | 5-fluorouracil: 10 |
A549 | 6.4 | Doxorubicin: 8 |
PC-3 | 4.8 | Paclitaxel: 9 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The azetidine moiety enhances its binding affinity to enzymes involved in cellular proliferation and survival pathways. Preliminary studies suggest that it may inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.
Study on Anticancer Activity
A recent study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various Mannich bases, including derivatives of this compound, against human cancer cell lines. The results indicated that compounds with the azetidine structure exhibited enhanced cytotoxicity compared to their non-azetidine counterparts, suggesting a structure-activity relationship that favors the azetidine ring for anticancer activity .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of this compound against clinical isolates from patients with infections. The results highlighted its effectiveness in inhibiting growth in resistant strains, indicating potential for development as a novel antimicrobial agent .
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